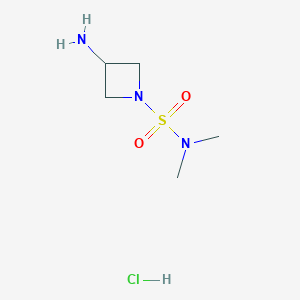
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea, also known as DMPO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPO belongs to the class of pyrrolidin-3-yl urea derivatives and has been studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
Urea Biosensors
Urea, or carbamide, plays a critical role in various biological processes, including the nitrogen metabolism in humans. Excessive or deficient urea levels can lead to several health issues, highlighting the need for accurate biosensing technologies. Urea biosensors, which often utilize the enzyme urease, have seen advancements through the use of various materials for enzyme immobilization, such as nanoparticles and conducting polymers. These biosensors are crucial for detecting urea concentrations in medical, agricultural, and environmental applications (Botewad et al., 2021).
Applications in Drug Design
Ureas possess unique hydrogen bonding capabilities, making them integral in the interaction of small molecules with biological targets. Their inclusion in drug design has led to enhancements in selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This review outlines the success of various urea derivatives as modulators of biological targets, underlining the importance of the urea moiety in medicinal chemistry (Jagtap et al., 2017).
Urease Inhibitors for Medical Applications
Urease, the enzyme responsible for urea hydrolysis, is linked to infections caused by specific bacteria in the gastric and urinary tracts. Research into urease inhibitors has identified several compounds, such as hydroxamic acids and urea derivatives, offering potential treatments for these infections. However, the clinical use of these inhibitors is limited, necessitating further exploration of urease inhibition's full potential (Kosikowska & Berlicki, 2011).
Eigenschaften
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-10-9-26-17(18-10)20-16(23)19-11-6-15(22)21(8-11)12-4-5-13(24-2)14(7-12)25-3/h4-5,7,9,11H,6,8H2,1-3H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWZCAWRHLEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977535.png)

![3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2977538.png)




![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride](/img/structure/B2977547.png)


![2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2977552.png)

